Ortho-CF₃ Enables Intramolecular C–F···H–O Hydrogen Bonding: Conformational Locking Absent in Meta and Para Isomers
The ortho-CF₃ group in 1-[2-(trifluoromethyl)phenyl]propan-2-ol is positioned to form an intramolecular C–F···H–O hydrogen bond with the adjacent secondary alcohol hydroxyl group. This interaction is geometrically impossible for the meta (CAS 621-45-4) and para (CAS 590417-82-6) regioisomers. Direct experimental and computational evidence for CF₃-strengthened intramolecular hydrogen bonding in β-amino alcohols was reported by Yap et al. (2023), where a CF₃ group adjacent to an alcohol hydrogen bond donor produced a 4% decrease in donor–acceptor heavy-atom distance, a 6% increase toward linearity of the OH···N angle, and a 23% decrease in the COH···N torsional angle toward planarity compared to the non-fluorinated analog [1]. Spectroscopic evidence for intramolecular OH···F–C hydrogen bonding involving ortho-CF₃ groups was further documented by Konovalov (1972) via infrared spectroscopy [2].
| Evidence Dimension | Intramolecular hydrogen bond strength parameters (CF₃-adjacent-to-alcohol system vs. non-fluorinated control) |
|---|---|
| Target Compound Data | Ortho-CF₃ enables C–F···H–O intramolecular hydrogen bonding (qualitative, structure-based prediction); in the structurally related 2-amino-1-trifluoromethylethanol, the CF₃ group strengthens the intramolecular H-bond [1] |
| Comparator Or Baseline | Meta-CF₃ (CAS 621-45-4) and para-CF₃ (CAS 590417-82-6) isomers cannot form equivalent intramolecular C–F···H–O bonds due to geometric constraints; non-fluorinated 2-aminoethanol shows weaker intramolecular H-bonding than its CF₃ analog [1] |
| Quantified Difference | In 2-amino-1-trifluoromethylethanol vs. 2-aminoethanol: 4% decrease in donor–acceptor heavy-atom distance; 6% increase in OH···N linearity; 23% decrease in COH···N torsional angle toward planarity [1] |
| Conditions | Fourier transform microwave (FTMW) spectroscopy of jet-cooled isolated molecules; MP2/6-311++G(d,p) ab initio calculations; IR spectroscopy in solution [1][2] |
Why This Matters
Intramolecular hydrogen bonding alters the conformational ensemble, effective lipophilicity, and hydrogen-bond donor/acceptor capacity of the alcohol—directly impacting molecular recognition, chromatographic retention, and target binding in biological systems, making the ortho isomer functionally distinct from its meta and para counterparts.
- [1] Yap K, Krantzman KD, Lavrich RJ. Inductive Effects on Intramolecular Hydrogen Bond Strength: An Investigation of the Effect of an Electron-Withdrawing CF₃ Group Adjacent to an Alcohol Hydrogen Bond Donor. J Phys Chem A. 2023;127(38):7893-7901. doi:10.1021/acs.jpca.3c03485. View Source
- [2] Konovalov EV. An infrared spectroscopic study of intramolecular hydrogen bonds involving the CF₃ group. Theor Exp Chem. 1972;8(5):554-557. View Source
